REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([C:15]([OH:17])=[O:16])[N:12]([CH3:14])[CH:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH:18]1[CH:19]=[CH:20][C:21]2[N:26](O)[N:25]=[N:24][C:22]=2[CH:23]=1.C1CCC(N=C=NC2CCCCC2)CC1>CN(C=O)C>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([C:15]([O:17][N:24]2[C:22]3[CH:23]=[CH:18][CH:19]=[CH:20][C:21]=3[N:26]=[N:25]2)=[O:16])[N:12]([CH3:14])[CH:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
31 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 24 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered dropwise into a well
|
Type
|
STIRRING
|
Details
|
stirred solution of 5 L of ice water
|
Type
|
WAIT
|
Details
|
to sit for 15 min at 0° C.
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
DISSOLUTION
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Details
|
The wet cake was dissolved in 500 mL DCM
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Type
|
ADDITION
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Details
|
the organic layer added slowly to a stirred solution of cold petroleum ether (4° C.)
|
Type
|
WAIT
|
Details
|
to stand at −20° C. for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)ON1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |